molecular formula C25H21N3OS B2516530 2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-01-8

2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2516530
CAS No.: 536705-01-8
M. Wt: 411.52
InChI Key: KRNSMQKPMQSNFO-UHFFFAOYSA-N
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Description

2-((1-Phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • Thioether linkage: A (1-phenylethyl)thio group at position 2.
  • Aromatic substitution: A p-tolyl (para-methylphenyl) group at position 3.
  • Oxo group: A ketone at position 4.

Properties

IUPAC Name

3-(4-methylphenyl)-2-(1-phenylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-16-12-14-19(15-13-16)28-24(29)23-22(20-10-6-7-11-21(20)26-23)27-25(28)30-17(2)18-8-4-3-5-9-18/h3-15,17,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSMQKPMQSNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole skeleton.

    Introduction of the Phenylethylthio Group: This can be achieved through a nucleophilic substitution reaction where a phenylethylthiol reacts with a suitable leaving group on the pyrimidoindole core.

    Attachment of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction, where the p-tolyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the pyrimidoindole core or the substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrimidoindole core or the substituents.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, derivatives of pyrimidoindoles have shown promising activity against various cancer cell lines, including leukemia and melanoma. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

Research indicates that compounds similar to 2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit antimicrobial activity against both bacterial and fungal strains. In vitro studies have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, which highlights its potential as an antimicrobial agent in treating infections .

Tyrosinase Inhibition

Recent investigations have identified this compound's role as a tyrosinase inhibitor, which is significant for skin-whitening applications. Tyrosinase is a key enzyme involved in melanin production, and inhibiting its activity can lead to reduced pigmentation. This property positions the compound as a candidate for cosmetic formulations aimed at skin lightening .

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of pyrimidoindoles significantly inhibited cell proliferation in leukemia cell lines (HL-60, U937), with IC50 values indicating strong potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of synthesized compounds against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics, suggesting their potential as new antimicrobial agents .
  • Tyrosinase Inhibition : The efficacy of this compound as a tyrosinase inhibitor was assessed through kinetic studies, revealing competitive inhibition mechanisms that could be utilized in developing skin-whitening products .

Data Tables

Property Value/Observation
Chemical Structure This compound
Synthesis Method Multi-step synthesis with potential microwave assistance
Anticancer Activity Effective against HL-60 and U937 cell lines
Antimicrobial Activity Active against Staphylococcus aureus and E. coli
Tyrosinase Inhibition Competitive inhibitor with potential cosmetic applications

Mechanism of Action

The mechanism of action of 2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes structurally related pyrimido[5,4-b]indoles, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound
2-((1-Phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
2: (1-Phenylethyl)thio
3: p-Tolyl
C₂₇H₂₃N₃OS 453.56 g/mol TLR4 ligand (hypothetical, based on class)
N-Cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide 2: Thioacetamide (cyclohexyl)
5: Propyl
C₂₈H₃₁N₅O₂S 525.65 g/mol Enhanced solubility via cyclohexylamide
3-Methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one 2: Trifluoromethylbenzylthio
3: Methyl
C₂₀H₁₅F₃N₃OS 418.41 g/mol Increased lipophilicity (CF₃ group)
3-Phenyl-2-((2-morpholinoethyl)thio)-5H-pyrimido[5,4-b]indol-4-one 2: Morpholinoethylthio C₂₂H₂₂N₄O₂S 406.50 g/mol Improved pharmacokinetics (morpholine)
7-Bromo-3-phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one 2: Thioxo
7: Bromo
C₁₆H₁₁BrN₃OS 380.25 g/mol Halogenation for covalent binding
3-(3,5-Dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one 2: Indole-linked thioether
3: DiMePh
C₂₇H₂₃N₅O₂S 505.57 g/mol Heterocyclic substituents for receptor affinity

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: LogP values vary significantly; the trifluoromethylbenzylthio derivative () has higher LogP (~4.5) than the morpholino analog (~2.8) .
  • Metabolic Stability: Morpholino and piperidine substituents reduce CYP450-mediated oxidation, extending half-life .

Biological Activity

The compound 2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3SC_{19}H_{19}N_3S, with a molecular weight of approximately 321.44 g/mol. The structure includes a pyrimidine core substituted with a phenylethylthio group and a p-tolyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, some derivatives have been reported to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated that certain pyrimidine derivatives could inhibit the growth of A431 vulvar epidermal carcinoma cells significantly, with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • In Vitro Studies : Various derivatives have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the thioether group is hypothesized to enhance membrane permeability, facilitating drug uptake into bacterial cells.
  • Results Summary : A study reported that some thio-containing pyrimidines exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against several pathogenic bacteria .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders.

  • Inhibition Studies : Compounds structurally related to This compound were tested for their ability to inhibit tyrosinase activity. Some derivatives showed IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating strong potential for cosmetic applications .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC (µM)Reference
AnticancerA431 carcinoma cells10-20
AntimicrobialE. coli, S. aureus<100
Tyrosinase InhibitionMushroom tyrosinase6.4

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